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4-methoxy-5-nitro-1H-indazole

Cat. No.: B1433157
CAS No.: 1443980-48-0
M. Wt: 193.16 g/mol
InChI Key: GSFSIGXIWZWYOK-UHFFFAOYSA-N
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Description

Overview of Indazole Scaffold in Medicinal Chemistry

The indazole, or benzopyrazole, is a bicyclic aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazole (B372694) ring. researchgate.netwikipedia.org This structural motif is of significant interest in the field of medicinal chemistry due to its diverse biological activities. researchgate.netresearchgate.net

Prevalence of Indazole in Drug Molecules

The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to a variety of biological targets with high affinity. researchgate.netsamipubco.com This versatility has led to the incorporation of the indazole nucleus into a wide array of therapeutic agents. researchgate.netresearchgate.net Several FDA-approved drugs contain the indazole core, demonstrating its clinical importance. pnrjournal.combldpharm.com

Examples of Indazole-Containing Drugs:

Drug NameTherapeutic Use
Axitinib Treatment of renal cell carcinoma. pnrjournal.combldpharm.com
Pazopanib Treatment of renal cell carcinoma and soft tissue sarcoma. samipubco.commdpi.com
Entrectinib Treatment of ROS1-positive non-small cell lung cancer. pnrjournal.com
Granisetron Antiemetic for chemotherapy-induced nausea and vomiting. pnrjournal.combldpharm.com
Benzydamine Non-steroidal anti-inflammatory agent. wikipedia.orgmdpi.com
Lonidamine Antiglycolytic agent for brain tumor treatment. pnrjournal.com
Niraparib Anticancer drug. samipubco.com

The diverse pharmacological activities of indazole derivatives include anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netresearchgate.netnih.gov

Historical Context of Indazole Synthesis and Discovery

The first synthesis of an indazole derivative was reported by Emil Fischer in 1880. researchgate.netthieme-connect.de He obtained the compound by heating o-hydrazino cinnamic acid. nih.gov A systematic investigation of indazole chemistry was later conducted by v. Auwers in 1924. thieme-connect.de While indazoles are rare in nature, with only a few alkaloids like nigellicine, nigeglanine, and nigellidine (B12853491) being identified, synthetic indazoles have become a major focus of research. wikipedia.orgpnrjournal.com The development of new synthetic methodologies, including transition metal-catalyzed and green chemistry approaches, has been crucial for accessing a wide range of indazole derivatives for pharmacological screening. benthamdirect.com

Specific Focus on 4-Methoxy-5-nitro-1H-indazole

Nomenclature and Structural Features of this compound

This compound is a specific derivative of the indazole scaffold. Its systematic IUPAC name is this compound. The structure consists of the core 1H-indazole ring system with a methoxy (B1213986) group (–OCH₃) substituted at the 4th position and a nitro group (–NO₂) at the 5th position. chemsrc.com

Key Structural Features:

1H-Indazole Core: A bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. The "1H" designation indicates that the nitrogen atom at position 1 bears a hydrogen atom.

Methoxy Group (at C4): An electron-donating group that can influence the molecule's electronic properties and its ability to form hydrogen bonds.

Nitro Group (at C5): A strong electron-withdrawing group that significantly impacts the electronic nature of the aromatic ring and can participate in various chemical interactions. ontosight.ai

The presence and specific positioning of these functional groups confer distinct chemical and physical properties to the molecule, making it a subject of research interest.

Physicochemical Properties of a Related Compound, 6-Methoxy-4-nitro-1H-indazole:

PropertyValue
CAS Number 1000341-08-1
Molecular Weight 193.16 g/mol
InChI Key ACUQZJBBTADFHU-UHFFFAOYSA-N
Data for a structurally similar compound is provided for illustrative purposes.

Rationale for Investigating this compound

The investigation into this compound and its analogs is driven by the established pharmacological importance of the indazole scaffold. The specific substitutions of a methoxy and a nitro group create a unique electronic and steric profile that can be exploited for targeted drug design. For instance, studies on related nitro-substituted indazoles have explored their potential as enzyme inhibitors. The synthesis of such derivatives allows for the exploration of structure-activity relationships, where modifications to the substitution pattern on the indazole ring can lead to optimized biological activity. mdpi.com Research into the synthesis and properties of compounds like this compound contributes to the broader understanding of how functional group modifications on the indazole core can modulate pharmacological effects, potentially leading to the discovery of new therapeutic agents.

Impact of Methoxy and Nitro Substituents on Indazole Core

The chemical and biological properties of an indazole derivative are significantly modulated by the nature and position of its substituents. In this compound, the methoxy (-OCH3) and nitro (-NO2) groups impart specific electronic and steric characteristics to the parent ring system.

The methoxy group at the 4-position generally acts as an electron-donating group through resonance, which can influence the molecule's reactivity and its interactions with biological targets. ontosight.ai The position and number of methoxy groups on a core structure have been shown to influence cytotoxic activity in related compounds. japsonline.com The introduction of a methoxy group can enhance a compound's ability to interact with specific enzymes or receptors, which is a beneficial attribute in drug discovery processes. ontosight.airsc.org

Conversely, the nitro group at the 5-position is a strong electron-withdrawing group. ontosight.aiontosight.ai This characteristic significantly affects the electronic properties and reactivity of the indazole ring. ontosight.ai The position of the nitro group is critical; for instance, a nitro group at the C5 or C6 position of the indazole ring has been associated with measurable mutagenic activity in certain studies, whereas substitution at C4 or C7 results in weaker activity. nih.gov Furthermore, the nitro group at the 5-position of an indazole ring has been shown to induce the generation of reactive oxygen species, which can lead to apoptosis in parasites, suggesting a potential mechanism for therapeutic action. grafiati.com

Therapeutic Potential as a Lead Molecule

The indazole scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of several FDA-approved drugs. researchgate.net Derivatives of indazole have been extensively investigated and patented for a wide range of therapeutic applications, including cancer, inflammation, and neurological disorders. tandfonline.com

Given the known biological activities of substituted indazoles, this compound represents a promising lead molecule for drug development. The nitro group is a key feature in many biologically active compounds. Specifically, 5-nitroindazole (B105863) derivatives have been explored for their potential as anticancer and antimicrobial agents. ontosight.ai The ability of the 5-nitro group to be reduced and generate reactive species is a mechanism that could be exploited for therapeutic benefit, for example, in developing trypanocidal agents for Chagas disease. grafiati.com

The methoxy substituent can also contribute to the therapeutic profile. The strategic placement of methoxy groups has been shown to improve the potency of indazole derivatives as inhibitors of certain protein kinases, which are key targets in cancer therapy. rsc.org Therefore, the combination of the methoxy and nitro groups on the indazole framework in this compound provides a strong rationale for its investigation as a potential therapeutic agent. Its unique substitution pattern makes it a candidate for screening against various biological targets, particularly enzymes and receptors implicated in cancer and infectious diseases. ontosight.ai

Scope and Objectives of Research on this compound

Future research on this compound should be systematic and multi-faceted, aiming to fully elucidate its chemical properties and biological potential. The primary objectives would encompass:

Optimized Synthesis and Characterization: Developing and refining a regioselective, high-yield synthetic route for this compound. While general methods for synthesizing nitroindazoles exist, a specific and optimized protocol is necessary for producing the compound in sufficient quantities for further study. chemicalbook.commdpi.com This would be followed by comprehensive characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and physicochemical analysis to confirm its structure and purity. acs.orgsemanticscholar.org

Biological Activity Screening: Undertaking a broad-based screening of the compound's biological activity. Based on the known properties of the indazole scaffold and its substituents, key areas to investigate include its antiproliferative effects against a panel of cancer cell lines, its antimicrobial activity against various pathogens, and its potential as an enzyme inhibitor (e.g., protein kinases, nitric oxide synthase). rsc.orgontosight.aiarabjchem.orgnih.gov

Mechanism of Action Studies: If significant biological activity is identified, subsequent research should focus on elucidating the underlying mechanism of action. For instance, if anticancer activity is observed, studies could investigate its effects on cell cycle progression, apoptosis induction, or specific signaling pathways. grafiati.com

Structure-Activity Relationship (SAR) Analysis: Synthesizing and evaluating a series of analogues to establish a clear structure-activity relationship. This would involve modifying the substituents (e.g., altering the position of the methoxy and nitro groups, or replacing them with other functional groups) to understand their precise contribution to the observed biological activity and to optimize the lead molecule for improved potency and selectivity. nih.gov

By pursuing these objectives, the scientific community can systematically explore the potential of this compound as a valuable scaffold for the development of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O3 B1433157 4-methoxy-5-nitro-1H-indazole CAS No. 1443980-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-5-4-9-10-6(5)2-3-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFSIGXIWZWYOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=NN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-48-0
Record name 4-methoxy-5-nitro-1H-indazole
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Synthetic Methodologies and Chemical Transformations of 4 Methoxy 5 Nitro 1h Indazole

General Strategies for Indazole Ring System Formation

The indazole nucleus is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. As a privileged scaffold in drug discovery, numerous methods have been developed for its synthesis. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form and is typically the predominant isomer. nih.gov

The construction of the indazole ring often begins from readily available substituted benzene derivatives, involving a sequence of reactions to build the fused pyrazole ring. researchgate.net These multi-step approaches provide the flexibility to introduce various substituents onto the benzene ring prior to cyclization.

Common precursors and general strategies include:

From o-Toluidines: A classical approach involves the diazotization of an o-toluidine (B26562) derivative, followed by an intramolecular cyclization to form the indazole ring. This method is effective for producing a range of substituted indazoles.

From 2-Halobenzonitriles: The reaction of 2-halobenzonitriles, particularly 2-fluorobenzonitriles, with hydrazine (B178648) provides a direct route to 3-aminoindazoles. This pathway is an efficient alternative to traditional SNAr reactions. organic-chemistry.org

From 2-Aminobenzonitriles: These precursors can be converted into ketimine intermediates by reaction with organometallic reagents. Subsequent copper-mediated N-N bond formation yields the indazole core. nih.gov

From Arylhydrazones: Arylhydrazones derived from ketones can undergo intramolecular C-H amination reactions, mediated by reagents like iodine or [bis-(trifluoroacetoxy)iodo]benzene (PIFA), to afford 1H-indazoles. nih.gov

These syntheses are inherently multi-step, as they require the initial preparation of the functionalized benzene precursor followed by the key cyclization step to form the heterocyclic ring. google.com

Cyclization StrategyKey FeaturesPrecursorsReagents/CatalystsRef
N-N Bond-Forming Oxidative Cyclization Forms the N-N bond from amino groups on the precursor.2-Aminomethyl-phenylamines(NH4)2MoO4, H2O2 organic-chemistry.org
Reductive Cyclization Involves the reduction of a nitro group and subsequent cyclization.o-Nitro-ketoximesVarious reducing agents thieme-connect.de
Intramolecular C-H Amination Forms a C-N bond through direct amination of an aryl C-H bond.Diaryl or tert-butyl aryl ketone hydrazonesIodine, PIFA nih.gov
Palladium-Catalyzed Cyclization Couples a hydrazine with an aryl halide followed by intramolecular cyclization.2-Halobenzaldehydes, monosubstituted hydrazinesPd(OAc)2, dppp, t-BuONa thieme-connect.de
[3+2] Annulation A cycloaddition approach involving the reaction of an aryne with a hydrazone.Arynes, N-tosylhydrazonesBase (to generate diazo compounds in situ) organic-chemistry.org

One notable method is the silver(I)-mediated intramolecular oxidative C–H bond amination, which enables the construction of various 1H-indazoles from α-ketoester-derived hydrazones. acs.org This process is efficient for synthesizing a variety of 3-substituted indazoles that may be difficult to access through other C-H amination routes. acs.org

The indazole ring possesses two nitrogen atoms (N1 and N2), and substitution reactions, such as alkylation, can lead to a mixture of N1 and N2 isomers. Achieving regioselectivity is crucial for the synthesis of specific, biologically active molecules. The 1H-indazole tautomer is the more thermodynamically stable form, and many synthetic strategies are designed to favor its formation. nih.gov

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the electrophile. For example, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can provide high N1 selectivity for the alkylation of various C3-substituted indazoles. mdpi.com Conversely, steric and electronic effects from substituents on the indazole ring can influence the N1/N2 ratio. For instance, an electron-withdrawing group at the C7 position can confer excellent N2 regioselectivity. mdpi.com

Strategies for achieving regioselective synthesis of 1H-indazoles often involve:

Thermodynamic Control: Allowing the reaction to equilibrate can favor the formation of the more stable N1-substituted product. mdpi.com

Kinetic Control: The use of specific base-solvent combinations can direct the alkylating agent to the more nucleophilic nitrogen atom under kinetic control.

Pre-functionalized Precursors: Employing N-substituted hydrazines in the cyclization step directly leads to the formation of N1-substituted indazoles, bypassing the issue of post-synthesis alkylation. thieme-connect.de

Introduction of Methoxy (B1213986) Group at the 4-Position

The introduction of a methoxy group at the C4 position of the indazole ring is a key step in the synthesis of 4-methoxy-5-nitro-1H-indazole. This can be achieved either by constructing the indazole ring from a precursor that already contains the methoxy group or by functionalizing the pre-formed indazole ring at the C4 position.

A common and effective strategy is to begin the synthesis with a benzene-derived precursor that already incorporates the methoxy group at the desired position relative to the functional groups required for indazole ring formation. For example, a substituted 2-methylaniline or 2-fluorobenzonitrile containing a methoxy group at the adjacent position can be used as a starting material. This approach ensures the methoxy group is correctly placed from the outset.

Alternatively, a 4-hydroxyindazole can serve as a direct precursor. google.com The synthesis of 4-hydroxyindazoles can be accomplished through various routes, often involving the demethylation of a corresponding 4-methoxyindazole if the latter is more accessible. google.com The functionalization of the C4 position on a pre-existing indazole ring is also a viable, though potentially more complex, route that may involve directed metalation or other C-H activation strategies. researchgate.net

The most direct pathway for installing the methoxy group at the C4 position is through the methylation of a 4-hydroxyindazole intermediate. This transformation is typically achieved via a Williamson ether synthesis.

Reaction Details:

Reactants: 4-Hydroxyindazole and a methylating agent.

Methylating Agents: Common agents include dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).

Base: A base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH) is required to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide.

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used.

The reaction proceeds by the nucleophilic attack of the 4-indazolyl oxide anion on the methylating agent, displacing the leaving group (e.g., sulfate or iodide) and forming the 4-methoxy-1H-indazole product. This method is generally high-yielding and is a standard procedure in organic synthesis for the preparation of aryl methyl ethers. google.com

Nitration at the 5-Position

Introducing a nitro group at the 5-position of the 4-methoxy-1H-indazole core can be approached through direct electrophilic substitution or via indirect methods where the nitro-substituted benzene ring is cyclized to form the indazole.

The direct nitration of a pre-formed 4-methoxy-1H-indazole ring is a plausible synthetic route. In electrophilic aromatic substitution, the methoxy group at the C4 position is an activating, ortho- and para-directing group. This would direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the C5 and C7 positions (ortho) and the C3 position (para). Therefore, the nitration of 4-methoxy-1H-indazole would be expected to produce a mixture of isomers, including the desired this compound.

Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride, are commonly employed for such transformations on five-membered heterocycles researchgate.net. However, controlling the regioselectivity to favor the 5-nitro isomer over other potential products can be challenging and may require careful optimization of reaction conditions. Specific, documented procedures for the direct, high-yield nitration of 4-methoxy-1H-indazole to selectively obtain the 5-nitro derivative are not extensively detailed in the available literature.

Indirect routes, which involve constructing the indazole ring from a precursor that already contains the required 4-methoxy and 5-nitro substitution pattern, are generally more common and provide better control over the final product's constitution.

One prominent indirect method is the diazotization and cyclization of a substituted o-toluidine (2-methylaniline). A well-established procedure for synthesizing 5-nitroindazole (B105863) involves the diazotization of 2-amino-5-nitrotoluene using sodium nitrite in glacial acetic acid, which then undergoes spontaneous cyclization orgsyn.org. By analogy, the synthesis of this compound would begin with the precursor 2-methyl-4-methoxy-5-nitroaniline. The amino group is converted to a diazonium salt, which subsequently cyclizes to form the pyrazole ring fused to the benzene ring, yielding the target indazole.

Another powerful indirect strategy is the reductive cyclization of o-nitro-ketoximes . This method involves the conversion of an ortho-nitro-ketone into its corresponding oxime, followed by a reductive cyclization step to form the 1H-indazole semanticscholar.orgresearchgate.net. For the synthesis of this compound, a suitable starting material would be the oxime derived from an appropriately substituted 2-nitroacetophenone, such as 1-(4-methoxy-5-nitro-2-nitrophenyl)ethanone oxime. The reaction is often catalyzed by transition metal complexes in the presence of a reducing agent like carbon monoxide semanticscholar.org.

Synthesis of this compound

The synthesis of this compound is best achieved through multi-step pathways that build the molecule from commercially available, pre-substituted benzene derivatives.

A highly effective and regiochemically controlled pathway relies on the intramolecular cyclization of a substituted o-toluidine. This classic approach in indazole synthesis ensures the final positions of the substituents are unambiguous.

Synthetic Pathway via Diazotization:

Precursor Synthesis : The key starting material is 2-methyl-4-methoxy-5-nitroaniline. This precursor can be synthesized from simpler aromatic compounds through a sequence of electrophilic aromatic substitution and functional group interconversion steps.

Diazotization : The precursor, 2-methyl-4-methoxy-5-nitroaniline, is dissolved in glacial acetic acid.

Cyclization : A solution of sodium nitrite (NaNO₂) in water is added to the reaction mixture. The amino group is converted into a diazonium salt, which immediately undergoes intramolecular cyclization, with the elimination of water, to form the stable 1H-indazole ring system orgsyn.orgchemicalbook.com. The reaction yields this compound.

An alternative, though less common, pathway is the reductive cyclization of an o-nitro-ketoxime.

Synthetic Pathway via Reductive Cyclization:

Precursor Synthesis : The synthesis begins with a suitable ortho-nitroacetophenone derivative, for instance, 2'-acetyl-5'-methoxy-4'-nitroacetanilide.

Oxime Formation : The ketone is reacted with hydroxylamine hydrochloride in a solvent mixture such as ethanol and pyridine to form the corresponding oxime semanticscholar.org.

Reductive Cyclization : The purified o-nitro-ketoxime is then treated with a catalyst, such as [Cp*Fe(CO)₂]₂, under a carbon monoxide atmosphere. This promotes the deoxygenation of the nitro group and the N-O bond of the oxime, leading to the formation of the N-N bond and cyclization to the 1H-indazole product semanticscholar.org.

The efficiency of indazole synthesis is highly dependent on the reaction conditions. For the diazotization pathway, careful control of temperature and the rate of reagent addition is critical for maximizing yield.

For the reductive cyclization of o-nitro-ketoximes, the choice of catalyst and reaction time are key variables. Studies have shown that substrates bearing electron-donating groups, such as methoxy substituents, tend to give higher yields. For example, the synthesis of 5,6-dimethoxy-3-methyl-1H-indazole via this method resulted in an 85% yield semanticscholar.org. This suggests that the 4-methoxy group in the precursor for the target compound would have a favorable effect on the reaction's efficiency.

Below is a table summarizing typical conditions for related indazole syntheses.

Synthesis MethodPrecursorReagents & ConditionsYieldReference
Diazotization2-Amino-5-nitrotolueneNaNO₂, Glacial Acetic Acid, <25°C, 3 days72-80% orgsyn.org
Reductive Cyclization4',5'-Dimethoxy-2'-nitroacetophenone oxime[Cp*Fe(CO)₂]₂, CO (400 psi), 1,2-dichloroethane, 80°C, 17h85% semanticscholar.org
SNAr CyclizationArylhydrazone of 2-fluoro-5-nitroacetophenoneK₂CO₃, DMSO, 120°C98% mdpi.com

This table presents data for structurally related compounds to illustrate effective reaction conditions.

After synthesis, this compound must be isolated and purified from the reaction mixture and any byproducts.

Purification Techniques:

Recrystallization : A common and effective method for purifying the crude product. For nitroindazoles, methanol (B129727) is often a suitable solvent for recrystallization, yielding the product as pale yellow needles orgsyn.org.

Column Chromatography : Silica gel column chromatography is widely used for the purification of indazole derivatives. The choice of eluent is critical; mixtures such as ether/hexane or ethyl acetate/hexane are frequently employed to separate the desired product from impurities semanticscholar.orgnih.gov.

Preparative Thin-Layer Chromatography (TLC) : For smaller scale purifications, preparative TLC can be an effective method to isolate the product semanticscholar.org.

Characterization Techniques: The structure of the purified this compound is confirmed using a combination of spectroscopic methods.

NMR Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR : The spectrum would be expected to show a singlet for the methoxy (-OCH₃) protons around 3.9-4.2 ppm. Aromatic protons would appear in the downfield region, and the N-H proton of the indazole ring would typically be a broad singlet at a chemical shift greater than 10 ppm, often observed in solvents like DMSO-d₆ mdpi.comgoogle.com.

¹³C NMR : The carbon spectrum will show distinct signals for the methoxy carbon, the aromatic carbons, and the two carbons of the pyrazole ring. The positions of the signals are influenced by the electronic effects of the methoxy and nitro substituents mdpi.comnih.gov. Two-dimensional NMR techniques like HMQC and HMBC can be used for unambiguous assignment of all proton and carbon signals uchile.cl.

Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. These include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found near 1515 cm⁻¹ and 1340 cm⁻¹, respectively, as well as N-H stretching bands mdpi.com.

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular formula C₈H₇N₃O₃ (193.16 g/mol ).

Melting Point : As a crystalline solid, this compound will have a distinct melting point, which serves as an important indicator of its purity. For comparison, the closely related 5-nitroindazole has a melting point of 208–209 °C orgsyn.org.

Derivatization Strategies of this compound

The derivatization of the this compound scaffold is a critical area of chemical research, primarily driven by the quest for novel therapeutic agents. These strategies focus on modifying the core structure at its nitrogen and carbon atoms to generate a diverse range of analogues with potentially enhanced biological activities.

Functionalization at Nitrogen Atoms (N1, N2)

The pyrazole ring of the indazole nucleus contains two nitrogen atoms, N1 and N2, which are key sites for chemical modification. The regioselectivity of reactions at these positions is a significant consideration in the synthesis of indazole derivatives, as the resulting N1 and N2 isomers often exhibit distinct biological profiles.

Alkylation and Arylation

The introduction of alkyl and aryl groups at the nitrogen atoms of this compound can profoundly alter the molecule's properties, including its solubility, lipophilicity, and interaction with biological targets. The regioselectivity of N-alkylation is often influenced by the reaction conditions, such as the choice of base and solvent. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF) has been shown to be a promising system for achieving N1-selective alkylation of the indazole scaffold. d-nb.infonih.gov The thermodynamic stability of the 1H-indazole tautomer generally favors the formation of N1-substituted products. d-nb.infonih.gov

A variety of alkylating and arylating agents can be employed. For example, the reaction with alkyl halides or tosylates in the presence of a suitable base will yield the corresponding N-alkylated indazoles. d-nb.info Similarly, N-arylation can be achieved through copper-catalyzed reactions. beilstein-journals.org

Table 1: Examples of N-Alkylation and N-Arylation Reactions

Starting Material Reagent Conditions Product(s)
This compound Alkyl Bromide NaH, THF N1-Alkyl-4-methoxy-5-nitro-1H-indazole
Acylation and Sulfonylation

Acylation and sulfonylation reactions introduce acyl and sulfonyl moieties, respectively, onto the nitrogen atoms of the indazole ring. These modifications can serve to alter the electronic character of the molecule and provide handles for further synthetic transformations.

Typically, acylation is performed using an acyl chloride or anhydride, while sulfonylation employs a sulfonyl chloride, often in the presence of a base like pyridine. nih.gov For instance, the reaction of a 5,6-dinitroindazole with p-methylbenzenesulfonyl chloride in pyridine resulted in the corresponding N-sulfonylated product. nih.gov In another example, 5-nitroindazole was reacted with 2-chloro-5-methoxybenzene-1-sulfonyl chloride in the presence of sodium hydride in DMF to yield the N1-sulfonylated indazole. mdpi.com These reactions generally proceed with high regioselectivity for the N1 position.

Functionalization at Carbon Atoms (C3, C4, C5, C6, C7)

Modification of the carbocyclic ring of the indazole system allows for the introduction of diverse substituents, enabling a fine-tuning of the molecule's steric and electronic properties.

Halogenation Reactions (e.g., Iodination, Bromination, Chlorination)

The introduction of halogen atoms onto the indazole ring provides valuable synthetic intermediates that can be further elaborated through various cross-coupling reactions. The position of halogenation is dictated by the directing effects of the existing substituents on the ring. For this compound, electrophilic aromatic substitution reactions are anticipated to occur at specific positions on the benzene ring. While specific examples for the halogenation of this compound are not prevalent in the provided search results, the general principles of electrophilic halogenation on substituted indazoles would apply.

Alkenylation and Arylation

Palladium-catalyzed cross-coupling reactions are powerful methods for forming new carbon-carbon bonds at the carbon atoms of the indazole core. A key strategy involves the direct C-H activation and subsequent arylation or alkenylation. For instance, a robust protocol for the Pd(II)-catalyzed C-3 arylation of 1H-indazoles has been developed, which is a significant advancement given the generally poor reactivity of the C-3 position. rsc.org Furthermore, solvent and ligand-controlled switchable C-H arylations at the C3 and C7 positions of a 1-methyl-4-nitro-1H-indazole have been achieved, demonstrating the high level of control possible in these transformations. researchgate.net These methods allow for the introduction of a wide array of aryl and alkenyl groups, significantly expanding the structural diversity of the indazole library.

Amination and Sulfenylation

The functionalization of the indazole core through amination and sulfenylation reactions represents a key strategy for introducing nitrogen and sulfur-containing moieties, respectively. While direct amination or sulfenylation of this compound is not extensively detailed in the provided literature, related transformations on the broader indazole scaffold suggest potential pathways. For instance, transition-metal-catalyzed C-H amination of hydrazones provides a route to N-aryl-substituted 1H-indazoles under mild conditions using an iodobenzene catalyst and Oxone as an oxidant researchgate.net. This methodology could potentially be adapted for the specific substrate.

Nitrosation and Hydroxymethylation Reactions

Hydroxymethylation:

The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic transformation that yields N-hydroxymethyl derivatives, which serve as versatile intermediates. nih.govacs.orgsemanticscholar.org Studies on various nitro-1H-indazoles, including 4-nitro-1H-indazole and 5-nitro-1H-indazole, have shown that they react with formaldehyde in aqueous hydrochloric acid to afford the corresponding (1H-indazol-1-yl)methanol derivatives. nih.govacs.org The reaction proceeds by attacking the N1 position of the indazole ring. nih.govacs.org

The mechanism involves the neutral indazole tautomer reacting with protonated formaldehyde, as formaldehyde is a much weaker base than the indazoles. nih.govacs.org While indazole itself and its 4-nitro, 5-nitro, and 6-nitro derivatives readily undergo this reaction, 7-nitro-1H-indazole was initially reported as unreactive, though later studies showed the reaction could proceed under prolonged reaction times. nih.govacs.org The resulting N-hydroxymethyl adducts are hemiaminals; these compounds can exhibit sensitivity to hydrolysis, reverting to the starting indazole, especially in the presence of electron-withdrawing nitro groups. nih.govacs.org

Table 1: Hydroxymethylation of various nitro-1H-indazoles with formaldehyde in aqueous HCl.
SubstrateReagentConditionsProductReference
4-nitro-1H-indazoleFormaldehydeAqueous HCl(4-nitro-1H-indazol-1-yl)methanol nih.govacs.org
5-nitro-1H-indazoleFormaldehydeAqueous HCl(5-nitro-1H-indazol-1-yl)methanol nih.govacs.org
6-nitro-1H-indazoleFormaldehydeAqueous HCl(6-nitro-1H-indazol-1-yl)methanol nih.govacs.org

Nitrosation:

Information regarding the direct nitrosation of this compound is not prominently available in the surveyed literature. However, related chemistry involves the use of nitroso compounds in catalytic cycles for indazole synthesis. For example, a rhodacycle intermediate generated from C-H activation can undergo migratory insertion into a N=O group of a nitrosobenzene to form a six-membered rhodacycle, which is a key step in certain indazole syntheses. mdpi.com

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers powerful catalytic tools for the construction and functionalization of heterocyclic scaffolds like indazole. mdpi.com

Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Stille couplings are widely used for biaryl synthesis and functionalizing heterocyclic compounds. mdpi.comnih.gov These methods are valued for their functional group tolerance and mild reaction conditions. nih.gov

For the indazole framework, palladium-catalyzed cross-coupling has been used to synthesize complex derivatives. For example, a palladium(0)-catalyzed reaction of an iodo-ergoline with oxazol-2-ylzinc chloride was used to construct a potent agonist. researchgate.net While specific examples detailing the use of this compound as a substrate in these reactions are sparse, the general applicability of these methods to halogenated or triflated indazoles is well-established. The key to these reactions is often the in situ generation of the active Pd(0) catalyst from a Pd(II) precatalyst. rsc.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions in Indazole Synthesis.
Reaction TypeCatalyst SystemGeneral ApplicationReference
Suzuki-MiyauraPd(0) complexes, Phosphine ligandsCoupling of aryl/heteroaryl halides with boronic acids mdpi.com
StillePd(0) complexes, Phosphine ligandsCoupling of aryl halides/triflates with organostannanes nih.gov
NegishiPd or Ni complexesCoupling of organohalides with organozinc reagents researchgate.net
SonogashiraPd complexes, Cu co-catalystCoupling of terminal alkynes with aryl/vinyl halides mdpi.com

Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, avoiding the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.org Transition metals, particularly palladium and rhodium, are frequently employed to catalyze these transformations. mdpi.comorganic-chemistry.orgmdpi.com

For the indazole core, Rh(III)-catalyzed C-H bond functionalization and cyclative capture have been used to construct the heterocyclic ring system. mdpi.com Palladium-catalyzed C-H activation has been applied to dihydrobenzo[c]acridine series for regioselective alkoxylation, demonstrating the potential for functionalizing specific C-H bonds in complex aromatic systems. mdpi.com In another example, palladium catalysis enabled a double C(sp²)–H bond functionalization involving a sequential nitration and cyclization to afford 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgresearchgate.net These strategies highlight the potential for direct functionalization of the this compound core at its available C-H positions.

Phase Transfer Catalysis (PTC) is a valuable technique for performing reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid). Quaternary ammonium salts are common phase-transfer catalysts. nih.gov In the context of N-heterocycle synthesis, PTC can facilitate alkylation and other nucleophilic substitution reactions by transporting an anionic nucleophile from an aqueous or solid phase into an organic phase where the substrate is dissolved.

The application of PTC in the synthesis of indazole derivatives can enhance reaction rates and yields under mild conditions. For example, ultrasound-assisted preparation of 1-(4-nitrophenyl) imidazole has been demonstrated using a multi-site phase-transfer catalyst, showcasing an advanced application of this methodology. dntb.gov.ua While specific studies on the use of PTC for the synthesis or functionalization of this compound were not identified, the principles are broadly applicable to N-alkylation reactions on the indazole nitrogen.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and expanding the scope of synthetic transformations.

For the hydroxymethylation of indazoles , mechanistic studies have clarified the reactive species. nih.govacs.org The reaction proceeds through the attack of the neutral form of the indazole on the protonated form of formaldehyde. nih.govacs.org This is because formaldehyde is a significantly weaker base than the indazole derivatives, meaning that in acidic solution, the indazole exists predominantly in its neutral form while formaldehyde is protonated. nih.govacs.org A direct reaction between the indazolium cation and formaldehyde is considered unlikely. nih.govacs.org

In metal-catalyzed C-H activation , the mechanism typically involves the coordination of a directing group to the metal center, followed by cyclometalation to form a palladacycle or rhodacycle intermediate. mdpi.comorganic-chemistry.org For instance, in a Rh(III)-catalyzed synthesis, an imidate coordinates to the catalyst, followed by C-H activation to generate a rhodacycle. mdpi.com This intermediate then reacts with other substrates, leading to the final product and regeneration of the catalyst. mdpi.com Similarly, palladium-catalyzed C-H nitration involves chelate-assisted cleavage of C-H bonds to facilitate the transformation. rsc.orgresearchgate.net

Proposed Reaction Mechanisms for Indazole Formation

The formation of the indazole ring system, particularly in derivatives such as this compound, can be achieved through several synthetic routes, with the specific mechanism being contingent on the chosen precursors and reaction conditions. A prevalent and classical approach is the reductive cyclization of ortho-nitrobenzyl compounds, often referred to as the Cadogan reaction. While direct evidence for a nitrene intermediate is debated, it is a widely accepted mechanistic postulate.

In the context of forming a this compound, a plausible synthetic precursor would be a 2-substituted-4-methoxy-5-nitrotoluene derivative. The reaction mechanism can be conceptualized as follows:

Reduction of the Nitro Group: The synthesis is initiated by the reduction of the nitro group at the 2-position of the benzene ring. This reduction can be accomplished using various reducing agents, such as phosphites or phosphines, typically at elevated temperatures. The reduction proceeds through a series of deoxygenation steps.

Formation of a Reactive Intermediate: The partial reduction of the nitro group leads to the formation of a highly reactive intermediate. Traditionally, this has been depicted as a nitrene species, which is a neutral, electron-deficient nitrogen atom. However, non-nitrene pathways involving oxygenated intermediates have also been proposed and evidenced in related reactions.

Intramolecular Cyclization: The reactive nitrogen intermediate then undergoes an intramolecular electrophilic attack on a suitable ortho-substituent, which acts as a nucleophile. For the formation of the indazole ring, this ortho-substituent is typically a carbonyl or a related functional group that can be converted into the N=C bond of the pyrazole ring.

Aromatization: The cyclized intermediate subsequently undergoes aromatization to form the stable 1H-indazole ring system. This final step may involve the elimination of a small molecule, such as water or an alcohol, depending on the nature of the ortho-substituent.

An alternative and more contemporary approach involves the oxidative N-N bond-forming cyclization of 2-aminomethyl-phenylamines. In this strategy, the aniline nitrogen is oxidized to a nitroso compound. This is then followed by a nucleophilic addition of the side-chain amino group and subsequent cyclization to form the indazole ring.

Influence of Substituents on Reaction Pathways

The nature and position of substituents on the aromatic ring exert a significant influence on the reaction pathways, yields, and regioselectivity of indazole formation. In the case of this compound, the electronic properties of both the methoxy and nitro groups play crucial roles.

The methoxy group (-OCH3) at the 4-position is an electron-donating group due to its +M (mesomeric) effect. This effect increases the electron density of the benzene ring, particularly at the ortho and para positions. This enhanced nucleophilicity of the ring can facilitate electrophilic substitution reactions if such steps are involved in the chosen synthetic route. However, in the context of a reductive cyclization, its primary influence would be on the electronic environment of the reacting centers.

The nitro group (-NO2) at the 5-position is a strong electron-withdrawing group due to its -M and -I (inductive) effects. This has several consequences for the reaction:

Activation towards Nucleophilic Aromatic Substitution (SNAr): If the synthetic strategy involves a nucleophilic aromatic substitution, the presence of the nitro group is highly activating. For instance, in syntheses starting from a 2-fluoro-5-nitro-substituted benzene derivative, the fluorine atom is readily displaced by a nucleophile like hydrazine in an SNAr reaction, which is a key step in the formation of the indazole ring. nih.gov

Influence on Reductive Cyclization: In reductive cyclization pathways, the electron-withdrawing nature of the nitro group can impact the reactivity of the precursor. While it is the group being reduced, its electronic influence is felt throughout the molecule. In some oxidative cyclization methods, it has been observed that electron-withdrawing groups can lead to lower yields. organic-chemistry.org

The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a specific electronic environment within the molecule. The methoxy group can partially counteract the deactivating effect of the nitro group on the aromatic ring, potentially influencing the rate and efficiency of the cyclization step. The precise outcome will depend on the specific reaction mechanism at play.

Below is an interactive data table summarizing the general influence of these types of substituents on indazole synthesis pathways.

SubstituentPositionElectronic EffectInfluence on Reaction Pathways
Methoxy (-OCH3)4Electron-donating (+M, -I)Increases electron density of the aromatic ring, potentially affecting the rate of cyclization.
Nitro (-NO2)5Electron-withdrawing (-M, -I)Strongly activates the ring for Nucleophilic Aromatic Substitution (SNAr); can influence yields in other cyclization methods.

Biological and Pharmacological Research of 4 Methoxy 5 Nitro 1h Indazole and Its Derivatives

Medicinal Chemistry Significance of Indazole Scaffolds

The indazole core is a cornerstone in the development of new pharmaceuticals, with its derivatives showing a broad spectrum of biological effects, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netnih.gov At least 43 therapeutic agents based on the indazole structure are either in clinical use or undergoing clinical trials, underscoring the scaffold's therapeutic importance. nih.gov

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The indazole nucleus is a prime example of such a scaffold. Its rigid, aromatic structure provides a solid platform for the spatial orientation of various functional groups, enabling precise interactions with the active sites of proteins like enzymes and receptors. researchgate.netresearchgate.net

Several FDA-approved anticancer drugs incorporate the indazole scaffold, including:

Axitinib: A potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma. nih.gov

Pazopanib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, used for renal cell carcinoma and soft tissue sarcoma. researchgate.netnih.gov

Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases, used to treat certain types of solid tumors.

The success of these drugs highlights the versatility of the indazole core in designing targeted cancer therapies. researchgate.net The 1H-indazole-3-amine fragment, for instance, is recognized as an effective hinge-binding element, crucial for the activity of kinase inhibitors like Linifanib. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. For indazole derivatives, SAR studies have provided critical insights for optimizing potency and selectivity.

Key SAR findings for indazole derivatives include:

Substitution at C4: Methoxy- or hydroxyl-containing groups at the C4 position of the indazole ring have been shown to be potent substituents in certain series of antagonists. acs.org This highlights the potential significance of the 4-methoxy group in 4-methoxy-5-nitro-1H-indazole for directing biological activity.

Substitution at C5: The substituent at the C5 position can significantly impact antiproliferative activity. For example, in one study, the nature of the substituent on a benzene (B151609) ring attached to the C5 position of indazole showed that fluorine-containing groups were important for antitumor activity. nih.gov The nitro group at the C5 position in this compound is a key functional group. It is a strong electron-withdrawing group that can be crucial for certain biological interactions. Furthermore, the nitro group can be chemically reduced to an amine, providing a synthetic handle for further derivatization to explore additional chemical space and biological targets. researchgate.net

Substitution at other positions: Studies have shown that only small groups are generally tolerated at the C5, C6, or C7 positions, with C6 analogues often being preferred in some compound series. acs.org

These studies guide medicinal chemists in the rational design of new indazole-based compounds, allowing for the fine-tuning of their pharmacological profiles.

Anticancer Research

Derivatives of the indazole scaffold are a major focus of anticancer research due to their demonstrated ability to interfere with key pathways involved in tumor growth and survival. researchgate.netnih.gov Research has explored their roles as inhibitors of critical enzymes and as inducers of programmed cell death and cell cycle disruption.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov Indazole derivatives have been successfully developed as inhibitors of various kinase families. nih.gov

Tyrosine Kinases: Many indazole-based compounds function as tyrosine kinase inhibitors. nih.gov For instance, a predictive tool applied to one potent indazole derivative, compound 2f, suggested that its anticancer effects may stem from the inhibition of tyrosine kinases. nih.gov

Serine/Threonine Kinases: This class of enzymes is also a target for indazole derivatives in cancer therapy. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. nih.gov Indazole derivatives have been designed as potent FGFR inhibitors. SAR studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives revealed that substitution at the C4 position of the indazole ring could modulate FGFR inhibitory activity. nih.gov In another series, 1H-indazol-3-amine derivatives showed high affinity for the ATP binding site of FGFR1, with the 3-aminoindazole group forming key hydrogen bonds in the hinge region of the enzyme. nih.gov

The table below shows the inhibitory activity of selected indazole derivatives against various cancer cell lines, indicating their potential as broad-spectrum anticancer agents.

CompoundA549 (Lung) IC₅₀ (µM)4T1 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
2a >10>10>101.154.89
2f 0.820.430.510.230.44
2h 1.831.050.880.350.65
2i 1.560.760.640.280.53
Data sourced from a study on the synthesis and biological evaluation of indazole derivatives. nih.gov

Apoptosis, or programmed cell death, is a natural process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, and a key strategy in cancer therapy is to reactivate this process. Indazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. nih.govnih.gov

One common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. For example, studies on the indazole derivative 2f in 4T1 breast cancer cells demonstrated that the compound:

Upregulates pro-apoptotic proteins: The expression of Bax and cleaved caspase-3 was increased. nih.gov

Downregulates anti-apoptotic proteins: The expression of the anti-apoptotic protein Bcl-2 was decreased. nih.gov

Disrupts mitochondrial function: The compound caused a decrease in the mitochondrial membrane potential. nih.gov

Increases Reactive Oxygen Species (ROS): Treatment with the compound led to higher levels of intracellular ROS, which can trigger apoptosis. nih.gov

In another study, a novel 5-nitro-1H-indazole derivative was synthesized and shown to enhance TRAIL-induced apoptosis in hepatocellular carcinoma cells. nih.gov This indicates that derivatives originating from a nitro-indazole scaffold can modulate key apoptotic signaling pathways.

The cell cycle is the process through which a cell grows and divides. Uncontrolled progression through the cell cycle is a fundamental characteristic of cancer. Therapeutic agents can target this process by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating.

Indazole derivatives have been shown to cause cell cycle arrest. For instance, compound 6o , an indazole-3-amine derivative, was found to affect the cell cycle in K562 chronic myeloid leukemia cells in a concentration-dependent manner. nih.gov While detailed studies on derivatives of this compound are limited, research on related heterocyclic compounds shows that they can induce arrest at different phases. For example, certain indole derivatives have been shown to arrest over 80% of HeLa cells in the G2/M phase of the cell cycle, an effect that was followed by cell death. nih.gov This mechanism of action is a promising avenue for the anticancer activity of new indazole-based compounds.

Cytotoxicity Studies in Cancer Cell Lines (e.g., A549, MCF7)

Indazole derivatives have demonstrated significant cytotoxic potential against various human cancer cell lines. Studies focusing on derivatives of the core indazole structure have reported potent growth-inhibitory activity against lung carcinoma (A549) and breast cancer (MCF-7) cells.

For instance, a series of newly synthesized indazol-pyrimidine hybrids were evaluated for their in vitro cytotoxic effects. Several of these compounds exhibited potent activity. Notably, compound 5f showed strong cytotoxicity against MCF-7 and A549 cells with IC₅₀ values of 1.858 µM and 3.628 µM, respectively. mdpi.com Another derivative, compound 5h , was particularly effective against A549 cells, displaying an IC₅₀ value of 1.378 µM, which was significantly more potent than the reference drug, staurosporine (IC₅₀ = 7.354 µM). mdpi.com

In another study, polysubstituted indazoles were assessed for their antiproliferative activity against a panel of human cancer cell lines, including A549. Several of these compounds showed promising results, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Similarly, a different set of indazole derivatives was screened, with compound 2a showing inhibitory activity against MCF-7 cells at an IC₅₀ value of 1.15 µM, while its pyridyl analogue, 2f , was effective against MCF-7 cells with an IC₅₀ of 0.34 µM. nih.gov

The cytotoxic potential of these compounds highlights the importance of the indazole scaffold in the design of new anticancer agents. The specific substitutions on the indazole ring play a crucial role in determining the potency and selectivity of the cytotoxic effects.

Table 1: Cytotoxic Activity of Selected Indazole Derivatives in A549 and MCF-7 Cell Lines

CompoundCell LineIC₅₀ (µM)Source
Indazol-pyrimidine hybrid 5f A5493.628 mdpi.com
Indazol-pyrimidine hybrid 5f MCF-71.858 mdpi.com
Indazol-pyrimidine hybrid 5h A5491.378 mdpi.com
Indazole derivative 2a MCF-71.15 nih.gov
Indazole derivative 2f MCF-70.34 nih.gov
Staurosporine (Reference)A5497.354 mdpi.com
Staurosporine (Reference)MCF-78.029 mdpi.com

Modulation of Apoptotic Pathways

The cytotoxic activity of indazole derivatives is often mediated through the induction of apoptosis, or programmed cell death. Research has identified several key mechanisms by which these compounds trigger apoptotic pathways in cancer cells.

One study demonstrated that an indazole derivative, compound 2f , dose-dependently promoted apoptosis in 4T1 breast cancer cells. researchgate.netrsc.org This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, the compound was found to decrease the mitochondrial membrane potential and increase the levels of intracellular reactive oxygen species (ROS), both of which are key events in the intrinsic apoptotic pathway. researchgate.netrsc.org

Another derivative, compound 6o , was also confirmed to induce apoptosis, possibly by inhibiting Bcl-2 family members and affecting the p53/MDM2 pathway in K562 chronic myeloid leukemia cells. nih.gov The ability of selected polysubstituted indazoles to trigger apoptosis to a significant extent has also been reported, often accompanied by cell cycle arrest. nih.gov The mechanism of action for 5-nitroindazole (B105863) derivatives, in particular, has been linked to the generation of ROS, which subsequently causes apoptosis. mdpi.com This suggests that the nitro group at the 5-position of the indazole ring plays a critical role in inducing oxidative stress that leads to programmed cell death. mdpi.com

Anti-inflammatory Properties

Indazole and its derivatives have been investigated for their significant anti-inflammatory activities. nih.gov In fact, commercially available anti-inflammatory drugs such as Bendazac and Benzydamine are based on the 1H-indazole scaffold. nih.gov Studies have explored derivatives like 5-aminoindazole and 6-nitroindazole, which have shown effective dose-dependent and time-dependent inhibition of inflammation in experimental models. nih.gov For example, 5-aminoindazole at a dose of 100 mg/kg produced a maximum inflammation inhibition of 83.09%, an effect comparable to the standard drug diclofenac. nih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indazole derivatives are attributed to their ability to interfere with key inflammatory pathways. A primary mechanism is the inhibition of the cyclooxygenase (COX) enzyme, particularly the inducible isoform, COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.comnih.govresearchgate.net

In vitro assays have shown that indazole derivatives exert a significant inhibitory action on COX-2. nih.gov The half-maximal inhibitory concentrations (IC₅₀) for different indazoles to inhibit COX-2 were found to range from 12.32 to 23.42 µM. nih.gov Among the tested compounds, 5-aminoindazole demonstrated the highest activity in inhibiting COX-2 across all concentrations used in the assay. nih.gov This inhibition of cyclooxygenase is considered a crucial mechanism contributing to the anti-inflammatory action of these compounds. nih.gov Additionally, the anti-inflammatory effects may also be linked to the scavenging of free radicals. nih.govresearchgate.net

Targeting Inflammatory Mediators and Pathways

Beyond COX-2 inhibition, indazole derivatives also target other critical inflammatory mediators and pathways. These compounds have been shown to inhibit pro-inflammatory cytokines, such as Tumour Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), in a concentration-dependent manner. nih.govresearchgate.net TNF-α is a key cytokine released by macrophages and other immune cells in various inflammatory conditions. nih.gov

The ability of indazole derivatives to inhibit these cytokines, along with their capacity to inhibit COX-2 and scavenge reactive oxygen species, provides a multi-faceted approach to controlling inflammation. nih.govresearchgate.net This suggests that the anti-inflammatory activity of investigated indazoles may be the result of a synergistic interaction with multiple targets within the inflammatory cascade. nih.gov

Table 2: COX-2 Inhibition by Indazole Derivatives

CompoundIC₅₀ (µM)Source
Indazole23.42 nih.gov
5-Aminoindazole12.32 nih.gov
6-Nitroindazole18.51 nih.gov

Antimicrobial Activities

The indazole scaffold is a core component of various compounds exhibiting a broad spectrum of antimicrobial activities. researchgate.net Research has demonstrated the efficacy of indazole derivatives against protozoa, fungi, and bacteria. mdpi.comresearchgate.net Specifically, 5-nitroindazole derivatives have shown potent activity against several protozoan parasites, including Trypanosoma cruzi and Acanthamoeba castellanii. ugr.esnih.gov The mechanism of action is often linked to the induction of oxidative stress within the pathogen. ugr.es

Antibacterial Efficacy

Derivatives of indazole have been evaluated for their efficacy against a range of bacterial strains. In vitro studies have confirmed that N-methyl-3-aryl indazoles are effective against bacteria such as Xanthomonas campestris, Bacillus cereus, and Escherichia coli. researchgate.net

More recent studies have identified new indazole and pyrazoline derivatives with promising activity, particularly against Gram-positive bacteria. nih.gov One indazole derivative, compound 9 , exhibited a strong antibacterial profile with minimum inhibitory concentration (MIC) values as low as 4 µg/mL against all tested Gram-positive isolates, including multidrug-resistant (MDR) variants of clinically relevant species like Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Other indazole derivatives showed modest activity, with MIC values around 128 µg/mL against E. faecalis strains. nih.gov This demonstrates the potential of the indazole framework in developing new antibacterial agents to combat drug-resistant infections.

Table 3: Antibacterial Activity of Indazole Derivative 9

Bacterial StrainMIC (µg/mL)Source
Staphylococcus aureus (MDR)4 nih.gov
Staphylococcus epidermidis (MDR)4 nih.gov
Enterococcus faecalis (MDR)4 nih.gov
Enterococcus faecium (MDR)4 nih.gov

Antifungal Efficacy

The indazole scaffold is a recognized pharmacophore in the development of antimicrobial agents, with various derivatives demonstrating notable antifungal properties. Research into the antifungal potential of indazole-containing compounds has highlighted their activity against a range of fungal pathogens. nih.gov While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader class of nitroimidazole and nitroindazole derivatives has been a subject of interest for their antimicrobial activities. researchgate.netsemanticscholar.org

The antifungal mechanism of some azole derivatives involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. semanticscholar.org The introduction of a nitro group, as seen in various nitroimidazole derivatives, can contribute to the compound's biological activity. For instance, certain N-phenacyl derivatives of nitroimidazoles have demonstrated high fungistatic activity against Sclerophoma pityophila. semanticscholar.org The effectiveness of these compounds can be influenced by the position of the nitro group and the nature of other substituents on the imidazole or indazole ring. semanticscholar.org

Furthermore, studies on benzimidazole derivatives, which share structural similarities with indazoles, have shown that certain compounds exhibit significant potency against fungal strains such as Candida albicans and Aspergillus niger, with some derivatives showing efficacy comparable to or greater than the standard drug fluconazole. researchgate.net The structure-activity relationship (SAR) studies in these related heterocyclic compounds often indicate that the nature and position of substituents play a critical role in determining the antifungal potency. researchgate.net

While direct data on the antifungal efficacy of this compound is limited, the known antifungal properties of the indazole nucleus and the biological activity associated with nitro-substituted heterocycles suggest that this compound and its derivatives could be promising candidates for further investigation in the search for new antifungal agents.

Anti-HIV Activity

The indazole nucleus is a versatile scaffold that has been explored for a wide range of therapeutic applications, including the development of antiviral agents. nih.gov Several indazole derivatives have been identified as potential inhibitors of Human Immunodeficiency Virus (HIV). nih.gov The anti-HIV activity of these compounds often stems from their ability to target key viral enzymes or proteins essential for the viral life cycle.

While specific research on the anti-HIV activity of this compound is not detailed in the available literature, studies on related nitro-substituted heterocyclic compounds have been conducted. For instance, various nitroimidazole derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2. nih.govnih.gov These studies aim to develop novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Reverse transcriptase is a critical enzyme for HIV replication, and its inhibition is a key strategy in antiretroviral therapy. researchgate.net

For example, a series of 5-substituted piperazinyl-4-nitroimidazole derivatives were synthesized and tested for their anti-HIV activity in MT-4 cells. nih.gov Some of these compounds showed inhibitory effects on both HIV-1 and HIV-2. nih.gov Similarly, other research has focused on synthesizing new 4-nitroimidazole derivatives as potential NNRTIs, with some compounds being evaluated for their in vitro anti-HIV-1 and HIV-2 activity. researchgate.net

The structure-activity relationship (SAR) of these compounds is crucial for optimizing their potency. For indole-based compounds, which are structurally related to indazoles, SAR studies have helped in defining the molecular properties and shape necessary for potent inhibition of HIV-1 fusion by targeting the gp41 glycoprotein. nih.gov The insights gained from these studies on related heterocyclic systems can guide the design and future investigation of this compound derivatives as potential anti-HIV agents. The synthesis of novel indazole-pyrone hybrids has also been explored for their potential antiviral activity against HIV-1, indicating an ongoing interest in the indazole scaffold for this therapeutic area. doi.org

Other Biological Activities

Antioxidant Potential

Indazole derivatives are recognized for a variety of biological activities, including antioxidant properties. arabjchem.org The antioxidant potential of these compounds is often attributed to their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in numerous pathological conditions. While specific studies detailing the antioxidant capacity of this compound are limited, research on related indole-pyrazole hybrids has highlighted their potential as antioxidant agents. mdpi.com

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. The presence of certain functional groups on the indazole ring can significantly influence the antioxidant properties. For instance, the position and nature of substituents on the indole ring in related hybrid molecules have been shown to affect their cytoprotective properties, with alkyl substituents sometimes enhancing these effects by delocalizing the resulting radicals. mdpi.com

Furthermore, studies on other heterocyclic compounds, such as indole derivatives, have demonstrated that specific substitutions can lead to potent antioxidant effects. For example, certain indole-based MAO-B inhibitors have been shown to protect PC12 cells against oxidative stress induced by neurotoxins like 6-hydroxydopamine and rotenone. nih.gov This neuroprotective effect is linked to their ability to counteract oxidative damage.

Inhibition of Nitric Oxide Synthase (NOS)

A significant area of research for nitroindazole derivatives has been their activity as inhibitors of nitric oxide synthase (NOS). NOS enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). stanford.edu The selective inhibition of these isoforms is a key goal in the development of therapeutic agents for conditions associated with abnormal NO production, such as neurodegenerative diseases and inflammation. nih.govresearchgate.net

7-Nitroindazole (7-NI) is a well-studied, non-arginine-based inhibitor of NOS that exhibits high in vivo selectivity for the neuronal isoform. nih.gov Although it shows little isoform selectivity in vitro, its effects in vivo have made it a valuable research tool. nih.govnih.gov The inhibitory activity of nitroindazoles is influenced by the position of the nitro group and other substituents on the indazole ring.

Research on 4-substituted indazoles has demonstrated the importance of this position for NOS inhibitory activity. For instance, the introduction of a bromine atom at the C4 position of the indazole ring resulted in a compound with potency nearly equal to that of 7-nitroindazole. nih.gov Furthermore, 4-nitroindazole itself was found to be a potent inhibitor of NOS activity, highlighting the significance of substitution at this position. nih.gov

The presence of a methoxy (B1213986) group has also been explored. Studies on 7-methoxyindazole (7-MI) have shown that an electron-donating substituent like a methoxy group can increase the inhibitory effect on nNOS compared to the unsubstituted indazole. tandfonline.com Modeling studies suggest that bulky substituents at the 7-position can create steric hindrance, affecting the interaction with the enzyme. tandfonline.com

The crystal structure of endothelial NOS complexed with 3-bromo-7-nitroindazole has provided insights into the mechanism of inhibition, showing that the inhibitor binding can induce conformational changes in the enzyme. nih.gov Fluorination of the indazole ring has also been investigated as a strategy to increase inhibitory potency and selectivity for NOS-II. nih.gov

While direct inhibitory data for this compound on NOS isoforms is not specified in the provided search results, the collective findings on substituted nitroindazoles suggest that this compound would likely exhibit NOS inhibitory activity. The specific potency and isoform selectivity would depend on the interplay between the methoxy group at position 4 and the nitro group at position 5.

Table 1: Inhibitory Activity of Selected Indazole Derivatives on nNOS

CompoundConcentration (mM)% Inhibition of nNOS
Indazole1011%
7-Methoxyindazole10>50%

This table is based on data for related compounds and is for illustrative purposes.

Antiarrhythmic and Antihypertensive Properties

The indazole scaffold is present in a number of compounds with a wide range of pharmacological activities, including effects on the cardiovascular system. nih.gov Derivatives of indazole have been investigated for their potential as antiarrhythmic and antihypertensive agents. nih.govarabjchem.org

While specific studies on the antiarrhythmic and antihypertensive properties of this compound are not detailed in the available literature, research on related heterocyclic structures provides some insights. For example, a study on 4,6-di(het)aryl-5-nitro-3,4-dihydropyrimidin-(1H)-2-ones demonstrated that several of these compounds exhibited high antiarrhythmic activity in a CaCl2-induced arrhythmia model in rats, without significantly affecting arterial pressure. nih.gov This suggests that the nitro group, in combination with a heterocyclic core, can be a key feature for antiarrhythmic effects.

In the context of antihypertensive activity, a review of indole and indazole analogues highlights their potential in lowering blood pressure. arabjchem.org The mechanisms of action can be varied, and structure-activity relationship (SAR) studies are crucial for optimizing this effect. For instance, in a series of indazole derivatives, the introduction of a fluorine atom at the C7 position of the indazole ring led to the highest hypotensive and bradycardic activities in an in vivo cardiac model. nih.gov Similarly, substituting a chlorine or methyl group at the C7 position of the indazole nucleus of marsanidine resulted in compounds with enhanced cardiovascular activity. nih.gov

Furthermore, 7-nitroindazole, a known NOS inhibitor, has been shown to have an anti-hypertrophic effect on the heart and to decrease the wall thickness of the thoracic aorta and carotid arteries. nih.gov However, long-term treatment with 7-nitroindazole has been associated with adverse effects such as cardiac hypotrophy. nih.gov

These findings suggest that the indazole nucleus, particularly when substituted with groups that modulate its electronic and steric properties, can have significant cardiovascular effects. The specific combination of a methoxy group at position 4 and a nitro group at position 5 in this compound would likely influence its potential antiarrhythmic and antihypertensive properties, warranting further investigation.

Neuroprotection and Neurological Disorder Applications

Indazole derivatives have emerged as a promising class of compounds for the development of therapeutic agents targeting neurological disorders. Their neuroprotective effects are often linked to their ability to inhibit key enzymes involved in the pathophysiology of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. researchgate.net

A significant mechanism through which some indazole derivatives exert their neuroprotective effects is the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B. researchgate.net MAO-B is responsible for the metabolism of neurotransmitters like dopamine, and its inhibition can increase dopamine levels in the brain, which is beneficial in Parkinson's disease. The neuronal nitric oxide synthase (nNOS) inhibitor, 7-nitroindazole, has been reported to also inhibit the MAO-B isoform. researchgate.net Further studies have shown that various C5- and C6-substituted indazole derivatives are potent inhibitors of human MAO-B, with some compounds exhibiting IC50 values in the submicromolar range. researchgate.net 5-Nitroindazole, in particular, has been identified as a potent MAO-B inhibitor. researchgate.net

The neuroprotective actions of nitroindazoles like 7-nitroindazole are thought to be linked not only to their NOS inhibitory properties but also to their MAO-inhibitory and antiradical activities. researchgate.net For instance, 7-nitroindazole has been shown to protect against MPTP-induced neurotoxicity, a common experimental model for Parkinson's disease. nih.gov This protection is associated with a reduction in the formation of the toxic metabolite MPP+ through the inhibition of MAO-B. nih.gov

In addition to MAO inhibition, indazole derivatives are being explored for their potential to inhibit other enzymes implicated in neurodegeneration. For example, fluorinated indazoles have been designed and synthesized with the aim of finding new compounds with neuroprotective activity through the selective inhibition of NOS isoforms. nih.gov

While direct studies on the neuroprotective applications of this compound are not available in the reviewed literature, the established role of nitroindazoles as potent MAO-B and NOS inhibitors suggests that this compound and its derivatives hold potential for the treatment of neurological disorders. The specific substitution pattern of a methoxy group at position 4 and a nitro group at position 5 could modulate these inhibitory activities and warrants further investigation.

Computational Chemistry and Drug Design

Computational chemistry and drug design have become indispensable tools in the exploration and optimization of therapeutic agents. These in silico methods provide profound insights into the molecular interactions, physicochemical properties, and pharmacokinetic profiles of drug candidates, thereby accelerating the discovery process. For this compound and its derivatives, computational approaches are pivotal in elucidating their mechanism of action and guiding the synthesis of novel analogues with enhanced potency and selectivity.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a target protein.

In the study of indazole derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and understanding the structural basis of their activity. For instance, various indazole analogues have been docked against cancer-related proteins such as Murine Double Minutes-2 (MDM2) and Peripheral Benzodiazepine Receptor (PBR) to predict their antitumor potential. These simulations reveal key interactions, like hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's binding pocket. One study showed that N-substituted indazole derivatives exhibited strong binding interactions with active site residues like LEU43, GLN109, and LYS140 in the PBR receptor protein. researchgate.net Similarly, docking studies of other indazole series against the protein tyrosine kinase domain of the anaplastic lymphoma kinase (ALK) receptor (PDB ID: 2ZCS) identified compounds with high binding energies, suggesting their potential as anticancer agents. sciforum.net

As a close structural analogue, 5-nitroindazole has been evaluated through in silico docking against multiple protein targets implicated in lung cancer, including Ribosomal protein S6 kinase alpha-1 (PDB ID: 6G77), Tyrosine-protein kinase ABL1 (PDB ID: 1AQ1), and Epidermal growth factor receptor (PDB ID: 1K3A). sciforum.net The results from these simulations help prioritize compounds for further biological evaluation.

Table 1: Examples of Molecular Docking Studies on Indazole Derivatives
Indazole Derivative ClassProtein Target (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amineMDM2-p53-359.20GLN72, HIS73 researchgate.net
N-methyl-3-aryl substituted indazolesALK (2ZCS)-7.45Tyr248, Lys273, Val268, Arg171 sciforum.net
5-NitroindazoleRPS6KA1 (6G77)-6.88Not Specified sciforum.net
5-NitroindazoleABL1 (1AQ1)-7.52Not Specified sciforum.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. These simulations provide detailed information on the conformational changes and stability of ligand-protein complexes over time, complementing the static view offered by molecular docking.

For indazole and related nitro-heterocyclic compounds, MD simulations have been employed to validate docking poses and assess the stability of the interactions within the binding site. researchgate.netnih.govnih.govnih.gov A typical MD simulation runs for a duration of nanoseconds to microseconds, tracking the trajectory of the complex. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site. nih.gov

In a study on indazole derivatives as Hypoxia-inducible factor-1α (HIF-1α) inhibitors, MD simulations of the most potent compound showed it to be quite stable in the active site of the HIF-1α protein. nih.gov Similarly, a 100 ns MD simulation for 5-nitroindazole against lung cancer targets was used to confirm the stability of the docked complexes. sciforum.net Analysis of hydrogen bond occupancy and other intermolecular interactions throughout the simulation provides further evidence of a stable and favorable binding event. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors that influence activity, QSAR provides a framework for predicting the potency of novel compounds and guiding the design of more effective analogues.

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural requirements for their inhibitory activity against targets like HIF-1α. nih.gov In these studies, a series of known indazole inhibitors are aligned, and steric and electrostatic fields are calculated. The resulting contour maps highlight regions where bulky groups (steric) or specific charge distributions (electrostatic) are favorable or unfavorable for activity. This information is crucial for optimizing lead compounds. For example, a 3D-QSAR model for indazole-based HIF-1α inhibitors provided a structural framework for designing new molecules with improved potency. nih.gov

While specific QSAR studies on this compound are not widely published, research on related nitro-heterocyclic compounds, such as nitroimidazoles, demonstrates the utility of this approach. In one such study, a QSAR model for nitroimidazole derivatives as anticancer agents showed an excellent correlation between the predicted and experimental activity (r² = 0.86), which was then used to predict the activity of new compounds. nih.gov These models typically use quantum chemical and physicochemical descriptors to build a statistically robust relationship.

ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity)

In silico ADMET profiling is a critical step in modern drug discovery, used to predict the pharmacokinetic and toxicological properties of a compound before its synthesis. Poor ADMET properties are a major cause of late-stage drug failure. Computational models are used to estimate parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

These predictions are often based on established guidelines like Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. For indazole derivatives, ADMET profiling is used to select candidates with favorable drug-like properties. researchgate.net For the closely related compound 5-nitroindazole, a computational ADMET analysis was performed to assess its potential as a drug candidate for lung cancer. sciforum.net The analysis predicted several key properties, indicating its potential for good oral absorption and distribution. sciforum.net

Table 2: Predicted ADMET Properties for 5-Nitroindazole sciforum.net
PropertyPredicted ValueStandard Range
Molecular Weight (mol MW)163.135130.0 – 725.0
QPlogS (Aqueous Solubility)-1.73-6.5 – 0.5
QPPCaco (Caco-2 cell permeability)264.335&lt;25 poor, &gt;500 great
QPlogBB (Brain/Blood Partition Coeff.)-0.773-3.0 – 1.2
Percent Human Oral Absorption77.139%&lt;25% is poor, &gt;80% is high
Rule of Five Violations0Maximum is 4

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. These calculations provide fundamental insights that are valuable for understanding reaction mechanisms and molecular properties.

For nitro-1H-indazole derivatives, theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been employed to provide a sound basis for experimental observations. These studies help determine the relative stability of different tautomers and isomers and can accurately predict spectroscopic data like NMR chemical shifts.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. These calculations are crucial for understanding the charge transfer characteristics within a molecule and predicting sites of reactivity.

Future Directions and Research Gaps

Exploration of Novel Synthetic Routes for 4-Methoxy-5-nitro-1H-indazole

While the synthesis of the indazole core is well-established, the development of novel, efficient, and scalable routes for specifically substituted analogues like this compound remains a critical research area. Future exploration should focus on methods that offer high yields, regioselectivity, and mild reaction conditions suitable for creating diverse chemical libraries.

Key approaches could include:

Reductive Cyclization: One established method for forming the indazole ring is the reductive cyclization of o-nitro-ketoximes. semanticscholar.org A potential route for this compound could start from a precursor like (4-methoxy-2,5-dinitrophenyl)methanone, which would undergo oximation followed by selective reduction and cyclization. Research into chemoselective reducing agents that can facilitate the cyclization without affecting the existing nitro group at the 5-position is a significant gap.

Domino and One-Pot Reactions: To improve efficiency, researchers are developing one-pot syntheses for 1-aryl-5-nitro-1H-indazoles, which involve the formation of arylhydrazones followed by a nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net Adapting these methods for N-unsubstituted indazoles or developing novel domino sequences that introduce the methoxy (B1213986) and nitro groups in a single, streamlined process would be a substantial advancement.

Late-Stage Functionalization: A highly valuable strategy involves the late-stage functionalization of a pre-formed 4-methoxy-1H-indazole core. Developing selective nitration conditions that favor the 5-position over other potential sites on the bicyclic ring would allow for rapid access to the target compound and its derivatives. This approach is often challenging due to the sensitive nature of the indazole ring but offers significant advantages in modular synthesis.

Synthetic StrategyPrecursorsKey TransformationPotential Advantages
Reductive CyclizationSubstituted o-nitro-ketoximesMetal-catalyzed reduction (e.g., with CO)Good for core ring formation semanticscholar.org
SNAr CyclizationArylhydrazones with ortho-fluoro and para-nitro groupsDeprotonation and intramolecular cyclizationHigh yields for N-aryl derivatives researchgate.net
Late-Stage Nitration4-methoxy-1H-indazoleRegioselective nitrating agentsModular access to derivatives

Comprehensive Pharmacological Profiling and Mechanism of Action Elucidation

The pharmacological potential of this compound is largely inferred from related structures and remains to be experimentally validated. A thorough investigation is needed to identify its biological targets and elucidate its mechanism of action.

Kinase Inhibition: The indazole scaffold is prevalent in a multitude of kinase inhibitors. semanticscholar.orgcaribjscitech.com Derivatives have been developed as potent inhibitors of targets like Hematopoietic Progenitor Kinase 1 (HPK1) and c-Met. nih.govresearchgate.net Future research should involve screening this compound against a broad panel of human kinases to identify potential inhibitory activity. Follow-up studies would need to determine the mode of inhibition (e.g., Type I or Type II) and use X-ray crystallography to understand its binding interactions within the ATP pocket of target kinases.

Nitric Oxide Synthase (NOS) Inhibition: Several nitro- and methoxy-substituted indazoles are known inhibitors of nitric oxide synthase isoforms. nih.govnih.gov For instance, 5-nitroindazole (B105863) is an inhibitor of inducible NOS, while 7-methoxy-1H-indazole inhibits neuronal NOS. nih.govdrugbank.com It is crucial to experimentally determine if this compound or its derivatives can selectively inhibit any of the three NOS isoforms (nNOS, eNOS, iNOS), which could have therapeutic implications in neurodegenerative diseases or inflammatory conditions.

Other Potential Activities: Indazole derivatives have demonstrated a wide array of biological effects, including antitumor, anti-inflammatory, and antibacterial activities. caribjscitech.comnih.gov A comprehensive screening program using various cell-based assays is necessary to uncover the full pharmacological profile of this compound.

Development of Selective Indazole Derivatives

Starting with this compound as a core scaffold, medicinal chemistry efforts can be directed toward creating derivatives with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are essential in this regard.

For instance, if initial screenings reveal activity against a particular kinase, derivatives could be synthesized by modifying the N1 position of the indazole ring. Adding various substituted phenyl rings or aliphatic chains at this position can explore key interactions with the solvent-exposed region of the kinase, a common strategy for improving selectivity and potency. nih.gov Furthermore, the nitro group at the C5 position can be chemically reduced to an amine, providing a handle for introducing a wide range of functional groups through amide coupling or other reactions, thereby expanding the chemical diversity of the compound library.

Clinical Translation Potential of this compound Derivatives

The true measure of a novel chemical entity's utility lies in its potential for clinical translation. For derivatives of this compound, two primary avenues appear particularly promising.

Oncology via Kinase Inhibition: Given the clinical success of indazole-based kinase inhibitors like Pazopanib and Niraparib, derivatives of this compound that demonstrate potent and selective inhibition of cancer-relevant kinases would be strong candidates for preclinical development.

Hypoxia-Activated Prodrugs (HAPs): The 5-nitro substituent is a critical feature, as nitroaromatic compounds are the most widely used triggers for HAPs. nih.govresearchgate.net Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are highly active. nih.gov These enzymes can reduce the nitro group of a prodrug, triggering the release of a potent cytotoxic agent selectively within the tumor microenvironment, thereby sparing healthy, well-oxygenated tissues. researchgate.net Derivatives of this compound could be designed where the indazole core acts as a hypoxia-activated trigger for a known DNA alkylating agent or other cytotoxin. This strategy has significant clinical potential for treating solid tumors resistant to conventional therapies. nih.gov

Investigation of Indazole-Based Co-crystals and Prodrugs

Beyond direct therapeutic action, the physicochemical properties and delivery of this compound can be optimized through crystal engineering and prodrug strategies.

Co-crystal Screening: Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility, which limits their bioavailability. Forming pharmaceutical co-crystals—crystalline structures containing the API and a benign co-former in a specific stoichiometric ratio—is a proven method to enhance properties like solubility and stability. researchgate.net A significant research gap exists in the crystal engineering of this compound. High-throughput screening using techniques like liquid-assisted grinding could be employed to discover novel co-crystal forms with improved pharmaceutical profiles. researchgate.net

Prodrug Development: As mentioned, the nitro group is an ideal trigger for hypoxia-activated prodrugs. nih.gov Future research should focus on synthesizing and evaluating prodrugs where this compound is linked to a potent cytotoxic payload. The key research questions would be to determine the rate of activation under hypoxic versus normoxic conditions and to evaluate the efficacy of such constructs in preclinical cancer models. researchgate.net

Applications in Chemical Biology and Probe Development

The structural features of this compound make it an attractive starting point for the development of chemical probes to study biological systems. A related compound, 5-methoxy-6-nitro-1H-indazole, is already utilized as an intermediate in the synthesis of fluorescent probes for biochemical assays. myskinrecipes.com

This suggests that this compound could be similarly functionalized. For example, the N1 position could be modified with a linker attached to a fluorophore. If the indazole core binds to a specific target protein (e.g., a kinase), such a probe could be used in fluorescence polarization or FRET assays to study protein-ligand interactions or to screen for competing inhibitors. The nitro group could also be used to create photo-activatable or "caged" compounds, allowing for precise spatial and temporal control over the release of the active molecule in biological experiments.

Q & A

Q. What databases or tools are recommended for validating spectroscopic data of novel indazole derivatives?

  • Methodological Answer :
  • Cross-reference NMR and MS data with the NIST Chemistry WebBook or PubChem .
  • Use CIF validation tools (e.g., checkCIF) for crystallographic data integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.